molecular formula C11H8 B15369302 1,4-Diethynyl-2-methylbenzene CAS No. 97009-24-0

1,4-Diethynyl-2-methylbenzene

Cat. No.: B15369302
CAS No.: 97009-24-0
M. Wt: 140.18 g/mol
InChI Key: VWSUUXABFFFLAH-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2-methylbenzene is a substituted benzene derivative featuring two ethynyl (-C≡CH) groups at the 1,4-positions and a methyl (-CH₃) group at the 2-position. This compound is of interest in materials science, particularly in conjugated polymer synthesis and molecular electronics, where extended π-systems are critical .

Hypothetical Molecular Data (derived from structural analogs):

  • Molecular Formula: C₁₁H₈
  • Molecular Weight: 140.18 g/mol

Properties

CAS No.

97009-24-0

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,4-diethynyl-2-methylbenzene

InChI

InChI=1S/C11H8/c1-4-10-6-7-11(5-2)9(3)8-10/h1-2,6-8H,3H3

InChI Key

VWSUUXABFFFLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)C#C

Origin of Product

United States

Comparison with Similar Compounds

1,4-Diethenylbenzene (Divinylbenzene)

  • Molecular Formula : C₁₀H₁₀
  • Molecular Weight : 130.18 g/mol
  • Substituents : Two ethenyl (-CH=CH₂) groups at 1,4-positions.
  • Properties: Ethenyl groups are sp²-hybridized, creating a planar structure with moderate conjugation. Lower rigidity compared to ethynyl analogs due to single C=C bonds.

1,4-Diisopropenylbenzene

  • Molecular Formula : C₁₂H₁₄
  • Molecular Weight : 158.24 g/mol
  • Substituents : Two isopropenyl (-C(CH₃)=CH₂) groups at 1,4-positions.
  • Properties :
    • Bulkier substituents increase steric hindrance, reducing reactivity in cross-coupling reactions.
    • Higher molecular weight compared to ethynyl/ethenyl analogs due to additional methyl branches.

1,4-Dibromo-2-methylbenzene

  • Molecular Formula : C₇H₆Br₂
  • Molecular Weight : 249.93 g/mol
  • Substituents : Two bromine atoms at 1,4-positions and a methyl group at the 2-position.
  • Properties :
    • Bromine substituents enable participation in cross-coupling reactions (e.g., Suzuki or Stille couplings).
    • Infrared (IR) spectral data (10% CCl₄/CS₂ solution) are available, showing characteristic C-Br stretches .

Data Table: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1,4-Diethynyl-2-methylbenzene C₁₁H₈ 140.18 (hypothetical) Ethynyl (1,4), Methyl (2) High rigidity, conjugation potential
1,4-Diethenylbenzene C₁₀H₁₀ 130.18 Ethenyl (1,4) Planar structure, moderate conjugation
1,4-Diisopropenylbenzene C₁₂H₁₄ 158.24 Isopropenyl (1,4) High steric hindrance, bulky substituents
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 Bromine (1,4), Methyl (2) Reactive in cross-coupling, IR data available

Research Findings and Implications

  • Electronic Effects : Ethynyl groups enhance electron-withdrawing character and conjugation compared to ethenyl or isopropenyl groups, making this compound suitable for conductive polymers .
  • Steric Effects : The methyl group at the 2-position may hinder reactivity in electrophilic substitution but stabilize intermediates in catalytic processes.
  • Thermodynamic Stability : Divinylbenzene derivatives exhibit lower thermal stability than ethynyl analogs due to weaker C=C bonds .

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